![molecular formula C66H101N23O17 B612451 康普他汀对照肽 CAS No. 301544-78-5](/img/structure/B612451.png)
康普他汀对照肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compstatin is a cyclic peptide that inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It was discovered as a promising complement inhibitor, and its optimization has led to a series of analogs that show promise for a wide spectrum of clinical applications .
Molecular Structure Analysis
The crystal structure of Cp40, a compstatin analog, complexed with its target C3b at 2.0-Å resolution has been reported . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding . The structure of compstatin consists of a disulfide bridge and a type I beta-turn located at opposite sides to each other .Chemical Reactions Analysis
Compstatin inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It binds to C3, inhibiting proteolytic cleavage by C3 convertase .Physical And Chemical Properties Analysis
Compstatin is a 13-residue peptide . It has been reported to have improved inhibitory potency and pharmacokinetic profiles .科学研究应用
Complement System Inhibition
Compstatin control peptide is a potent inhibitor of the complement system . It specifically targets the C3 component of the complement system, thereby preventing the activation of the complement cascade . This makes it a promising therapeutic agent for diseases where the complement system plays a significant role .
Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)
A PEGylated, second-generation compstatin derivative (pegcetacoplan, Empaveli/Aspaveli; Apellis Pharmaceuticals) was approved in 2021 for the treatment of paroxysmal nocturnal hemoglobinuria . This disease is characterized by the destruction of red blood cells, and the use of compstatin control peptide helps to mitigate this .
Organ Protection in Polytrauma-Induced Hemorrhagic Shock
Early proof-of-concept studies showed potent systemic anti-inflammatory and organ-protective effects of compstatins in nonhuman primate models of polytrauma-induced hemorrhagic shock . This suggests that compstatin control peptide could be used to protect organs in patients suffering from severe trauma .
Treatment of Hemodialysis-Induced Inflammation
Compstatin control peptide has been shown to have potent anti-inflammatory effects in models of hemodialysis-induced inflammation . This suggests that it could be used as a therapeutic agent for patients undergoing hemodialysis .
Use in Xenotransplantation
Compstatin control peptide has been used in models of xenotransplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted organs .
Treatment of Age-Related Macular Degeneration
The enhanced intraocular residence and retinal distribution of the latest-generation compstatins may point to more tailored therapeutic solutions for retinal pathologies driven by C3 dysregulation such as age-related macular degeneration .
Use in Human Leukocyte Antigen–Incompatible Kidney Transplantation
Compstatin control peptide has been used in models of human leukocyte antigen–incompatible kidney transplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted kidneys .
Treatment of COVID-19 and Other Diseases
Next-generation derivatives with improved target affinities and pharmacokinetic properties (e.g., AMY-101; Amyndas Pharmaceuticals) are tested in clinical trials for periodontal disease, COVID-19, and other diseases .
作用机制
Target of Action
The primary target of the compstatin control peptide is the complement component C3 . The complement system, which C3 is a part of, contributes to various pathologies, from autoimmune, age-related, and inflammatory disorders to transplant- and biomaterial-induced complications . Therefore, C3 is a prime target for therapeutic intervention .
Mode of Action
Compstatin control peptide interacts with its target C3 by binding to it . The crystal structure of Cp40, a compstatin derivative, complexed with its target C3b at 2.0-Å resolution has been presented . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding .
Biochemical Pathways
Compstatin control peptide affects the complement cascade, a biochemical pathway that plays a crucial role in the immune response . By binding to C3, compstatin inhibits the activation of C3, thereby blocking a central and crucial step in the complement cascade .
Pharmacokinetics
Compstatin control peptide and its derivatives have enhanced pharmacodynamic and pharmacokinetic profiles . Pharmacokinetic studies show that sustained therapeutic concentrations can be achieved with both Cp40 and its PEGylated derivative, PEG-Cp40 .
Result of Action
The result of compstatin control peptide’s action is the inhibition of the complement system . This inhibition prevents the activation of C3, thereby blocking the complement cascade . This leads to a broader control of complement effectors .
安全和危害
未来方向
With the approval of pegcetacoplan, a C3 inhibitor of the compstatin family, in 2021, C3-targeted treatment has been validated . Compstatin derivatives with enhanced pharmacodynamic and pharmacokinetic profiles are in clinical development . The study of the compstatin family may guide the application of existing and development of next-generation compstatin analogs .
属性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZITDYWAOPDD-LSPMIEDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H101N23O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Compstatin control peptide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。